3-((4-methoxyphenyl)sulfonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Description
3-((4-Methoxyphenyl)sulfonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a pyrrolo[2,3-b]quinoxaline derivative characterized by a 4-methoxyphenyl sulfonyl group at position 3 and a tetrahydrofuran-2-ylmethyl substituent at position 1.
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-29-14-8-10-16(11-9-14)31(27,28)20-19-22(25-18-7-3-2-6-17(18)24-19)26(21(20)23)13-15-5-4-12-30-15/h2-3,6-11,15H,4-5,12-13,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYXMZKNVDONQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5CCCO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-methoxyphenyl)sulfonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a member of the pyrroloquinoxaline family, which has garnered attention due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 398.47 g/mol. The structure includes a pyrroloquinoxaline core, a methoxyphenyl sulfone group, and a tetrahydrofuran moiety, which contribute to its unique biological profile.
Biological Activity Overview
Research indicates that compounds within the pyrroloquinoxaline class exhibit various pharmacological effects, including:
- Antimicrobial Activity : Some derivatives have shown significant activity against bacterial and fungal strains.
- Anticancer Properties : Certain pyrroloquinoxalines have demonstrated cytotoxic effects against various cancer cell lines.
- Antimalarial Activity : Similar compounds have been tested for efficacy against Plasmodium falciparum, showing promising results.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related pyrroloquinoxalines found that modifications to the sulfonamide group significantly influenced activity. For instance, compounds with electron-donating groups exhibited enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for effective compounds were reported in the low micromolar range.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| A | 5 | Staphylococcus aureus |
| B | 10 | Escherichia coli |
| C | 8 | Candida albicans |
Anticancer Activity
The anticancer potential of this compound was assessed in various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 5 to 15 µM.
Case Study: Cytotoxicity Assessment
In a recent study, the compound was tested alongside standard chemotherapeutics. The results indicated that it could enhance the efficacy of existing treatments when used in combination therapy.
Structure-Activity Relationship (SAR)
The biological activity of pyrroloquinoxalines is heavily influenced by their chemical structure. Key findings include:
- Sulfonamide Group : Essential for antimicrobial activity; modifications can enhance or reduce efficacy.
- Methoxy Substitution : The presence of methoxy groups on the phenyl ring improves solubility and bioavailability.
- Tetrahydrofuran Moiety : This component appears to play a role in enhancing cellular uptake.
Comparison with Similar Compounds
Substituent Effects
- Position 1 (N-Substituent): Tetrahydrofuran-2-ylmethyl (Target Compound): The tetrahydrofuran group enhances polarity and flexibility compared to rigid aromatic substituents (e.g., 4-fluorophenyl in ). This may improve solubility and membrane permeability .
- Position 3 (Sulfonyl Group): 4-Methoxyphenyl (Target Compound): The methoxy group’s electron-donating nature could enhance electronic interactions with receptors, contrasting with electron-withdrawing groups (e.g., 4-fluorophenyl in ).
Pharmacological Implications
- Commercial availability of analogs (e.g., ) indicates synthetic feasibility, though the target compound’s specific activity remains uncharacterized.
Commercial and Research Status
- Available Compounds: and highlight commercial availability for analogs with phenylpropyl or 4-fluorophenyl substituents, priced at $8–$11/g .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
